Comparative Basicity and Nucleophilicity: pKa Modulation by 2-Isopropyl Substitution
The predicted acid dissociation constant (pKa) for (2-isopropylpyrimidin-5-yl)boronic acid is 5.47 ± 0.11, as determined via computational prediction models (ACD/Labs) . This value reflects the electron-donating effect of the 2-isopropyl group, which increases the basicity of the pyrimidine nitrogen and stabilizes the conjugate base of the boronic acid relative to an unsubstituted analog. For context, the unsubstituted parent compound, 5-pyrimidinylboronic acid, has a reported pKa of approximately 8.2 (predicted), indicating a substantial shift in the equilibrium between the neutral acid and its anionic boronate form under typical reaction conditions (e.g., aqueous or mixed solvent systems) .
| Evidence Dimension | Acidity Constant (pKa) |
|---|---|
| Target Compound Data | 5.47 ± 0.11 (predicted) |
| Comparator Or Baseline | 5-Pyrimidinylboronic acid: 8.2 (predicted) |
| Quantified Difference | Target compound is more acidic by ~2.73 pKa units |
| Conditions | Computational prediction (ACD/Labs) for aqueous conditions at 25°C |
Why This Matters
This pKa shift of over 2.5 units indicates the target compound will exist in a significantly different protonation state than its unsubstituted analog at a given pH, which can influence its solubility, its rate of transmetalation in Suzuki-Miyaura reactions, and its propensity for protodeboronation.
